molecular formula C7H8BrNO3S B2661555 2-Bromo-4-methoxybenzenesulfonamide CAS No. 1208076-86-1

2-Bromo-4-methoxybenzenesulfonamide

Cat. No. B2661555
CAS RN: 1208076-86-1
M. Wt: 266.11
InChI Key: PVXSJXZJPQACIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C7H8BrNO3S . It has a molecular weight of 266.11 . This compound is part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-methoxybenzenesulfonamide” consists of a benzene ring substituted with a bromo group, a methoxy group, and a sulfonamide group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Photodynamic Therapy and Photosensitizing Abilities

2-Bromo-4-methoxybenzenesulfonamide derivatives are being explored for their utility in photodynamic therapy (PDT), particularly in the treatment of cancer. These compounds, such as zinc phthalocyanines substituted with benzenesulfonamide units, demonstrate strong fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are essential for Type II mechanisms in PDT, positioning these compounds as potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020); (Öncül, Öztürk, & Pişkin, 2022).

Antitumor Potential

Some sulfonamide-focused compounds, including those related to 2-Bromo-4-methoxybenzenesulfonamide, have shown promising results in antitumor screenings. These compounds, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, exhibit potent cell cycle inhibitory properties and have progressed to clinical trials for their antitumor effects (Owa et al., 2002).

Photophysicochemical Properties for Photocatalytic Applications

The photophysical and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units, including derivatives of 2-Bromo-4-methoxybenzenesulfonamide, have been investigated for their potential in photocatalytic applications. These properties make them suitable as photosensitizers in various photocatalytic processes (Öncül, Öztürk, & Pişkin, 2021).

Analytical Applications

Compounds such as sodium N-bromo-p-nitrobenzenesulfonamide, related to 2-Bromo-4-methoxybenzenesulfonamide, have been synthesized and used as oxidizing titrants in analytical applications. Their straightforward synthesis and effective titration capabilities make them valuable in various analytical contexts (Gowda et al., 1983).

Corrosion Inhibition

Piperidine derivatives related to 2-Bromo-4-methoxybenzenesulfonamide have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations indicate that these compounds can effectively inhibit corrosion, showcasing their potential in industrial applications (Kaya et al., 2016).

Safety and Hazards

While specific safety data for “2-Bromo-4-methoxybenzenesulfonamide” is not available, similar compounds can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It’s important to handle such compounds with appropriate protective equipment and in a well-ventilated area.

properties

IUPAC Name

2-bromo-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXSJXZJPQACIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.